molecular formula C14H21N3O2S2 B2785460 N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide CAS No. 519150-24-4

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide

Cat. No. B2785460
CAS RN: 519150-24-4
M. Wt: 327.46
InChI Key: PUAYGPJYKVHDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21N3O2S2 and its molecular weight is 327.46. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

This compound has been utilized in the development of new techniques for the preparation of organic compounds. Specifically, it has been involved in catalytic processes using copper-based metal-organic frameworks to promote oxidative couplings. This methodology allows for the synthesis of amides with high conversion rates and yields, which is significant for pharmaceuticals, agrochemicals, and polymers .

Insect Repellent Formulations

N,N-diethyl-3-methylbenzamide (DEET), a closely related compound, has been shown to act as a solvent with phase-directing capabilities in the synthesis of metal–organic frameworks (MOFs). These DEET-loaded MOFs can be leveraged for controlled-release insect repellent formulations, which is a greener alternative to traditional methods .

Antimicrobial Applications

Compounds structurally similar to N,N-diethyl-3-methylbenzamide have been screened against various bacterial strains. Studies suggest that they exhibit good inhibitory activity, indicating potential as therapeutic agents for inflammatory ailments.

Antifungal Activity

The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against fungi such as C. albicans. This points to its potential use in developing antifungal treatments .

Drug Delivery Systems

The role of DEET and its analogs in facilitating the synthesis of MOFs suggests potential applications in drug delivery systems. The greener solvents used in this process could lower production barriers and make the applications more sustainable .

Green Chemistry

The synthesis of N,N-diethyl-3-methylbenzamide demonstrates an approach that considers environmental and economic factors. The process is marked by excellent green metrics such as atom economy, reaction mass efficiency, and materials recovery factor, making it a model for sustainable chemical practices .

properties

IUPAC Name

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c1-4-17(5-2)21(18,19)13-8-6-7-12(9-13)16-14-15-10-11(3)20-14/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAYGPJYKVHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC2=NCC(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-diethyl-3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]benzene-1-sulfonamide

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